molecular formula C6H10N4 B2524536 [1-(Triazol-2-yl)cyclopropyl]methanamine CAS No. 2287289-36-3

[1-(Triazol-2-yl)cyclopropyl]methanamine

Cat. No.: B2524536
CAS No.: 2287289-36-3
M. Wt: 138.174
InChI Key: RSNKJBQRMXTIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Triazol-2-yl)cyclopropyl]methanamine, with the CAS number 2287289-36-3, is a chemical building block of interest in medicinal chemistry and drug discovery. Its molecular formula is C6H10N4, and it has a molecular weight of 138.17 g/mol . The compound features a cyclopropane ring substituted with both a methanamine group and a 2H-1,2,3-triazol-2-yl ring system. The 1,2,3-triazole moiety is a privileged structure in chemical biology and pharmaceutical research, often utilized as a bioisostere for amide bonds or other functional groups to improve the metabolic stability and binding properties of lead compounds . While specific biological data for this exact molecule is limited, its structure suggests potential as a versatile intermediate. Triazole-containing scaffolds are extensively investigated for their application in developing kinase inhibitors and antimicrobial agents . Researchers may employ this amine-functionalized cyclopropyl triazole in constructing more complex molecules for probing protein-ligand interactions or as a key synthon in library synthesis for high-throughput screening. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[1-(triazol-2-yl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-5-6(1-2-6)10-8-3-4-9-10/h3-4H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNKJBQRMXTIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287289-36-3
Record name [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural and Synthetic Mastery of gem-Disubstituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The "Magic Methyl" of Ring Systems

In the landscape of modern drug design, the gem-disubstituted cyclopropylamine motif represents a high-value "escape from flatland." While the cyclopropane ring itself is a well-established bioisostere for alkenes and amide bonds, the addition of gem-disubstitution (typically gem-dimethyl at C2 or gem-substitution at C1) introduces critical physicochemical alterations that drive potency and metabolic stability.

This guide moves beyond basic definitions to explore the causality of these effects: why the specific bond angles lower pKa, how the substituent vectors lock receptor conformations, and the precise synthetic protocols required to construct these strained systems.

Mechanistic Insight: The Physicochemical Pivot

The utility of gem-disubstituted cyclopropylamines rests on three pillars: Basicity Modulation , Conformational Locking , and Metabolic Blocking .

The pKa Modulation Effect

A critical failure mode in amine-based drugs is hERG liability and lysosomal trapping, often driven by high basicity (pKa > 10). Cyclopropylamines offer a predictable solution.

  • The Mechanism: The internal bond angle of a cyclopropane ring is 60°, forcing the carbon atoms to utilize orbitals with higher p-character for ring bonds. Consequently, the exocyclic C-N bond has significantly higher s-character (

    
     hybridization) compared to a standard aliphatic amine (
    
    
    
    ).
  • The Result: The lone pair on the nitrogen is held more tightly to the nucleus, lowering the pKa.

    • Isopropylamine pKa: ~10.6[1]

    • Cyclopropylamine pKa: ~9.1[2][3]

    • Effect: This ~1.5 log unit drop often shifts the molecule from being >99% ionized at physiological pH to having a significant neutral fraction, improving membrane permeability (LogD) and reducing cation-driven toxicity.

Metabolic "Soft Spot" Protection

The gem-dimethyl group (C2-substitution) acts as a steric and electronic shield.

  • Cytochrome P450 Blockade: Aliphatic amines are prone to N-dealkylation via

    
    -carbon oxidation. The cyclopropyl ring lacks an abstractable 
    
    
    
    -proton (if C1 substituted) or possesses high bond dissociation energy (BDE) C-H bonds due to s-character.
  • Steric Shielding: Bulky gem-substituents at C2 prevent the approach of the heme-iron center of CYP enzymes to the amine nitrogen.

Quantitative Comparison
PropertyIsopropylamineCyclopropylaminegem-Dimethyl-CyclopropylamineImpact
Hybridization (C-N)

~

~

Affects basicity & bond length
pKa (Conj. Acid) 10.639.10~8.9 - 9.1Improved permeability & safety
C-H BDE (kcal/mol) ~95 (Secondary)~106 (Cyclopropyl)~106 (Cyclopropyl)Resistance to radical abstraction
Metabolic Stability Low (N-dealkylation)ModerateHighProlonged

Therapeutic Case Study: LSD1 Inhibition

The most authoritative application of this motif is in the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Mechanism of Action (Suicide Inhibition)

Tranylcypromine (TCP) derivatives utilize the ring strain of the cyclopropylamine to form a covalent adduct with the FAD cofactor of LSD1.

  • Oxidation: FAD oxidizes the amine to an iminium ion.

  • Ring Opening: The strained ring opens, forming a radical or cation intermediate.

  • Adduct Formation: The reactive intermediate covalently binds to C4a of the FAD cofactor, irreversibly disabling the enzyme.

Gem-disubstitution at the C2 position modulates the electronics of this ring opening, allowing medicinal chemists to tune the reactivity (selectivity) between LSD1 and the homologous Monoamine Oxidases (MAO-A/B).

Visualization: LSD1 Inhibition Pathway

LSD1_Mechanism Substrate Gem-Disubstituted Cyclopropylamine Intermediate Radical/Cation Ring Opening Substrate->Intermediate Single Electron Transfer (Oxidation by FAD) Enzyme LSD1-FAD Complex Enzyme->Intermediate Catalysis Adduct Covalent FAD-Inhibitor Adduct (Dead Enzyme) Intermediate->Adduct C-C Bond Formation at FAD C4a

Figure 1: Mechanism-based inactivation of LSD1 by cyclopropylamines.[4] The ring strain is the "warhead" triggered by enzymatic oxidation.

Synthetic Methodologies

Synthesizing gem-disubstituted cyclopropylamines is non-trivial due to the difficulty of forming quaternary centers on strained rings. Two primary routes dominate: Kulinkovich-de Meijere (for amides) and Carbenoid Insertion (for alkenes).

Method A: The Kulinkovich-de Meijere Reaction

This is the premier method for converting amides or nitriles directly into cyclopropylamines. It is particularly powerful because it builds the ring and the amine functionality simultaneously.

Mechanism:

  • Ligand exchange of Grignard reagent with Ti(OiPr)4 generates a low-valent titanacyclopropane.

  • Insertion of the amide carbonyl into the Ti-C bond.[5]

  • Ring contraction/rearrangement to form the cyclopropylamine.

Experimental Protocol: Synthesis of 1-Substituted Cyclopropylamine

Target: 1-phenyl-N,N-diethylcyclopropanamine

Reagents:

  • N,N-Diethylbenzamide (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) (3.0 M in Et2O, 2.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 equiv)

  • Solvent: Dry THF

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Catalyst Prep: Add Ti(OiPr)4 and N,N-diethylbenzamide to the flask containing dry THF (0.2 M concentration relative to amide).

  • Grignard Addition (Critical Step): Cool the solution to 0°C. Add EtMgBr solution dropwise via syringe pump over 1 hour.

    • Why? Rapid addition causes "titanium burnout" (oligomerization) rather than the desired ligand exchange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The solution typically turns dark brown/black (active Ti(II) species).

  • Quench: Cool to 0°C. Carefully add saturated aqueous NH4Cl. Caution: Vigorous gas evolution (ethane/ethylene).

  • Workup: Dilute with Et2O. Add 1M NaOH to precipitate titanium salts as a white solid. Filter through Celite.[6]

  • Purification: Extract filtrate with Et2O, dry over Na2SO4, and concentrate. Purify via flash chromatography (neutral alumina is often preferred over silica for amines to prevent streaking).

Method B: Metal-Catalyzed Carbenoid Insertion

Preferred for gem-dimethyl analogs (e.g., from 1,1-disubstituted alkenes).

Workflow:

  • Precursor: Start with a 1,1-disubstituted alkene (e.g., isobutylene derivative).

  • Carbenoid Source: Use a diazoacetate (Rh-catalyzed) or diiodomethane/Zn (Simmons-Smith).

  • Curtius Rearrangement: If a cyclopropanecarboxylate is formed, convert to the amine via Curtius rearrangement (Azide -> Isocyanate -> Amine).

Visualization: Kulinkovich-de Meijere Workflow

Kulinkovich_Synthesis cluster_conditions Critical Parameters Start Amide / Nitrile Precursor Titanacycle Titanacyclopropane Intermediate Start->Titanacycle Ligand Exchange (Slow Addition) Reagents Ti(OiPr)4 + EtMgBr (Grignard) Reagents->Titanacycle Insertion Oxatitanacyclopentane Titanacycle->Insertion Carbonyl Insertion Product Cyclopropylamine Product Insertion->Product Ring Contraction & Hydrolysis Note1 Temp: 0°C -> RT Note2 Atmosphere: Argon

Figure 2: The Kulinkovich-de Meijere reaction pathway. The formation of the Titanacyclopropane is the rate-determining entry into the cycle.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews.

  • Wester, R. T., et al. (2017). Structure-Activity Relationship and Modeling Studies of Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.

  • Miyamura, S., et al. (2016).[7] C-H Activation Enables a Rapid Structure-Activity Relationship Study of Arylcyclopropyl Amines for Potent and Selective LSD1 Inhibitors. Organic & Biomolecular Chemistry.

  • Talele, T. T. (2016).[7] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Barnes-Seeman, D. (2016). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry.

Sources

The Ascendant Role of [1-(Triazol-2-yl)cyclopropyl]methanamine in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent approach to lead discovery. Central to this strategy is the composition of the fragment library itself. The deliberate inclusion of fragments with three-dimensional (3D) character is a pivotal evolution from traditional, predominantly flat aromatic scaffolds. This guide delves into the strategic importance and practical application of one such 3D fragment, [1-(Triazol-2-yl)cyclopropyl]methanamine . We will explore the synthetic rationale for its inclusion in a fragment library, its advantageous physicochemical properties, and a comprehensive, step-by-step workflow for its deployment in a typical FBDD campaign—from initial screening and hit validation to the crucial hit-to-lead optimization phase. This document serves as a technical resource for researchers and drug development professionals seeking to leverage the power of 3D fragments to tackle challenging biological targets.

Introduction: The Imperative for Three-Dimensionality in Fragment Libraries

Fragment-based drug discovery (FBDD) has gained significant traction as a powerful alternative to high-throughput screening (HTS).[1] By screening smaller, lower molecular weight compounds (fragments), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[2] Historically, fragment libraries have been dominated by flat, aromatic compounds.[3] While successful, this two-dimensional focus leaves vast regions of biologically relevant chemical space unexplored.[4]

The incorporation of fragments with greater sp³ character, and thus more defined three-dimensional shapes, offers several distinct advantages:

  • Enhanced Physicochemical Properties: 3D fragments often exhibit improved solubility and metabolic stability compared to their flat counterparts.[5]

  • Novel Intellectual Property: The relative novelty of 3D scaffolds can provide a clearer path to securing intellectual property.[5]

  • Improved Target Engagement: The defined vectoral arrays of 3D fragments can lead to more specific and higher-quality interactions with protein binding sites, particularly for challenging targets like protein-protein interfaces.[6]

This compound is an exemplary 3D fragment that combines two highly valuable pharmacophoric motifs: the rigid, metabolically stable cyclopropyl ring and the versatile triazole ring. This guide will illuminate the strategic value of this particular fragment in FBDD.

The Strategic Value of the this compound Scaffold

The power of this fragment lies in the synergistic combination of its constituent parts.

The Cyclopropyl Moiety: A Privileged Scaffold

The cyclopropyl group is a frequently appearing motif in approved drugs and clinical candidates.[7][8] Its inclusion in a fragment is a deliberate choice to impart several favorable characteristics:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, rendering it less susceptible to metabolic oxidation.[8][9]

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity.[7] It also provides well-defined vectors for fragment elaboration.

  • Improved Potency and Permeability: The unique electronic properties of the cyclopropyl ring can enhance potency and, in some cases, increase brain permeability.[7][9]

The Triazole Ring: A Versatile Connector and Pharmacophore

Triazoles are a staple in medicinal chemistry, valued for their chemical stability and ability to engage in a variety of molecular interactions.[10][11] The 1,2,3-triazole isomer, in particular, offers:

  • Hydrogen Bonding Capability: The nitrogen atoms of the triazole ring can act as both hydrogen bond donors and acceptors.

  • Dipole Moment: The significant dipole moment of the triazole ring can contribute to favorable interactions within a protein binding pocket.

  • Bioisostere for Amide Bonds: The triazole ring is often used as a stable and less metabolically labile replacement for an amide bond.[1]

  • Synthetic Tractability: The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient and reliable method for its formation.[12][13]

Physicochemical Properties of this compound

A critical aspect of fragment library design is adherence to the "Rule of Three" (Ro3), which provides guidelines for optimal fragment properties.[14] Below is a comparison of the calculated properties of our title fragment against these rules.

Property"Rule of Three" GuidelineCalculated Value for this compoundCompliance
Molecular Weight (MW)< 300 Da~138.17 g/mol Yes
cLogP≤ 3~ -0.5Yes
Hydrogen Bond Donors (HBD)≤ 31 (amine)Yes
Hydrogen Bond Acceptors (HBA)≤ 33 (triazole nitrogens)Yes
Rotatable Bonds≤ 32Yes
Fraction of sp³ carbons (Fsp³)> 0.35 (typical for 3D fragments)0.75 (3 out of 4 carbons)Yes

Table 1: Comparison of this compound properties with the "Rule of Three".

The high Fsp³ value underscores its three-dimensional nature, making it a valuable addition to any fragment library seeking to expand beyond flatland.[4][15]

Synthesis of this compound

A robust method for the synthesis of primary cyclopropylamines starts from nitriles, employing a titanium-mediated coupling with a Grignard reagent.[8][16] A subsequent Wolff-Kishner reduction of a hydrazone intermediate can yield the desired primary amine. The triazole can then be introduced via established methods.

Proposed Synthetic Workflow:

Synthetic Workflow cluster_main Main Synthetic Pathway A Cyclopropanecarbonitrile C Cyclopropanecarboxaldehyde A->C DIBAL-H Reduction B Hydrazone Intermediate D This compound B->D Wolff-Kishner Reduction C->B Hydrazine E 1,2,3-Triazole E->D Alkylation

A proposed synthetic pathway for this compound.

Step-by-Step Protocol:
  • Reduction of Cyclopropanecarbonitrile: Cyclopropanecarbonitrile is reduced to cyclopropanecarboxaldehyde using a mild reducing agent such as Diisobutylaluminium hydride (DIBAL-H).

  • Formation of Hydrazone: The resulting cyclopropanecarboxaldehyde is reacted with hydrazine (H₂NNH₂) in an acidic medium to form the corresponding hydrazone.[10][14]

  • Wolff-Kishner Reduction: The hydrazone is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol, to reduce the hydrazone to the desired cyclopropylmethanamine.[10]

  • Introduction of the Triazole Moiety: The final step involves the alkylation of 1,2,3-triazole with a suitable derivative of cyclopropylmethanamine, such as 1-(bromomethyl)cyclopropan-1-amine, to yield the target molecule. Alternatively, a "click" reaction could be employed if a suitable azide-functionalized cyclopropylamine precursor is synthesized.[11][17]

A Hypothetical FBDD Campaign Utilizing this compound

This section outlines a practical, albeit hypothetical, workflow for the use of our title fragment in a drug discovery project targeting a protein with a well-defined binding pocket.

FBDD Workflow cluster_screening Fragment Screening & Hit Identification cluster_characterization Hit Characterization cluster_optimization Hit-to-Lead Optimization A Fragment Library (including our 3D fragment) B Primary Screening (e.g., SPR, NMR) A->B C Hit Validation (Orthogonal Assays) B->C D Structural Biology (X-ray Crystallography) C->D E Binding Affinity Determination (e.g., ITC) C->E F Structure-Activity Relationship (SAR) Development D->F E->F G Fragment Growing/Linking F->G H Lead Compound G->H

A typical Fragment-Based Drug Design (FBDD) workflow.

Primary Screening: Identifying Initial Hits

The initial step is to screen a diverse fragment library, including this compound, against the target protein. Several biophysical techniques are suitable for this purpose, each with its own advantages.

SPR is a highly sensitive, label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding.[18][19]

Experimental Protocol:

  • Immobilization: The target protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Screening: Fragments are typically screened at a concentration of 100-500 µM in a suitable running buffer containing a small percentage of DMSO to aid solubility.

  • Data Analysis: A positive "hit" is identified by a significant change in response units (RU) upon fragment injection compared to a reference channel.

NMR spectroscopy is another powerful tool for fragment screening, capable of detecting very weak binding events.[5][7] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for this purpose.[18][20]

Experimental Protocol:

  • Sample Preparation: A solution of the target protein (typically 10-50 µM) is prepared in a deuterated buffer. The fragment library is added, often as cocktails of non-overlapping signals, at a concentration of 100-200 µM per fragment.

  • STD-NMR Experiment: Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum as a reference.

  • Data Analysis: Subtraction of the on-resonance from the off-resonance spectrum yields a difference spectrum showing signals only from the fragments that bind to the protein. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein (epitope mapping).[20]

Hit Validation and Characterization

Once initial hits are identified, they must be validated using orthogonal techniques to eliminate false positives.

X-ray crystallography is the gold standard for hit validation as it provides a detailed 3D structure of the fragment bound to the target protein.[21][22] This structural information is invaluable for the subsequent hit-to-lead optimization phase.

Experimental Protocol:

  • Crystal Soaking: Crystals of the target protein are soaked in a solution containing the hit fragment (typically at 1-10 mM concentration).

  • Data Collection: X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The resulting electron density map is analyzed to confirm the binding of the fragment and to elucidate its binding mode and key interactions with the protein.

Hit-to-Lead Optimization: From Fragment to Lead

With a validated hit and structural information in hand, the process of evolving the low-affinity fragment into a high-potency lead compound begins. The well-defined vectors of the this compound fragment are particularly advantageous at this stage.

This strategy involves adding chemical functionality to the fragment to pick up additional interactions with the protein. The primary amine of our fragment serves as an excellent and synthetically tractable exit vector.

Example Application:

If the X-ray crystal structure reveals a nearby hydrophobic pocket, the amine could be acylated with a series of carboxylic acids to introduce lipophilic groups that can occupy this pocket, thereby increasing binding affinity.

A systematic exploration of the structure-activity relationship is crucial. For our fragment, this could involve:

  • Modifying the Triazole Substituents: If the triazole ring is solvent-exposed, different substituents could be introduced at the 4- and 5-positions to probe for additional interactions.

  • Exploring Stereochemistry: If the cyclopropane ring is substituted, the different stereoisomers would be synthesized and tested to determine the optimal stereochemistry for binding.

This iterative process of design, synthesis, and testing, guided by structural biology and computational modeling, is the engine of hit-to-lead optimization.[8][16]

Conclusion

The strategic inclusion of 3D fragments like this compound is a critical step in the evolution of fragment-based drug design. This fragment combines the metabolic stability and conformational rigidity of the cyclopropyl group with the versatile interaction capabilities and synthetic accessibility of the triazole ring. By providing well-defined vectors for elaboration, it serves as an excellent starting point for hit-to-lead optimization campaigns. As the field continues to tackle increasingly complex biological targets, the thoughtful design and application of such sophisticated 3D fragments will be paramount to success.

References

Sources

Core Physicochemical Characterization of [1-(Triazol-2-yl)cyclopropyl]methanamine: A Guide to Determining Aqueous Solubility and Lipophilicity (LogP)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the fundamental physicochemical properties of novel chemical entities, using [1-(Triazol-2-yl)cyclopropyl]methanamine as a focal example. In drug discovery, a molecule's success is not dictated by its biological activity alone; its ability to be absorbed, distributed, metabolized, and excreted (ADME) is paramount.[1] Aqueous solubility and lipophilicity are foundational pillars of a compound's ADME profile, influencing everything from bioavailability to potential toxicity.[2][3][4]

This document moves beyond simple data presentation to provide the causal logic behind experimental design and the established, self-validating protocols necessary for generating robust and reliable data. While specific experimental data for this compound is not publicly available, this guide equips research teams with the necessary theoretical understanding and practical methodologies to perform this critical characterization in-house.

Compound Profile: this compound

PropertyDataSource
Molecular Formula C₆H₁₀N₄Inferred from name
Structure A cyclopropyl ring functionalized with both a methanamine group and a 1,2,4-triazole ring (attached at the N-2 position).Inferred from name
Predicted LogP Data not publicly available. Requires computational prediction or experimental determination.N/A
Aqueous Solubility Data not publicly available. Requires experimental determination.N/A

The presence of a primary amine group (pKa ~9-10) indicates that this compound will be protonated and positively charged at physiological pH (~7.4). This makes the determination of the distribution coefficient (LogD), which accounts for ionization, as important as the partition coefficient (LogP).

Section 1: Aqueous Solubility Determination

A drug must dissolve in the systemic circulation to produce a pharmacological response.[5] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can terminate the progression of an otherwise promising candidate.[4][6] Therefore, early and accurate solubility assessment is a critical step in the drug discovery process.[5][7]

Causality Behind Experimental Choices

The "gold standard" for solubility measurement is the Thermodynamic Equilibrium Solubility assay.[5] Unlike kinetic solubility methods which can sometimes overestimate solubility by creating supersaturated solutions, the thermodynamic method measures the true equilibrium concentration of a compound in a saturated solution. This is achieved by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours), ensuring the final measurement reflects the compound's intrinsic solubility under those conditions.[5][8]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This protocol is designed to be a self-validating system by measuring concentration at multiple time points to confirm that equilibrium has been reached.

Materials:

  • This compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37 °C

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 °C)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF filters)

  • Calibrated HPLC-UV or LC-MS/MS system

  • Analytical balance

Methodology:

  • Preparation: Add an excess of solid this compound to several glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is 1-2 mg of compound per 1 mL of buffer.

  • Incubation: Add the pre-warmed (37 °C) PBS buffer to each vial. Cap the vials securely.

  • Equilibration: Place the vials on an orbital shaker set to a moderate speed at 37 ± 1 °C.[9] The goal is to keep the solid suspended without creating excessive turbulence.

  • Sampling: At designated time points (e.g., 24, 48, and 72 hours), carefully remove the vials. To determine if equilibrium has been reached, the measured concentration should not deviate significantly between the final two time points.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

    • Filtration: Alternatively, filter the solution using a low-binding 0.22 µm syringe filter. Discard the first portion of the filtrate to saturate any binding sites on the filter.

  • Quantification: Carefully take a known volume of the clear supernatant or filtrate and dilute it with the mobile phase to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated HPLC-UV or LC-MS/MS method to determine the compound's concentration.

  • pH Verification: At the end of the experiment, measure and record the final pH of the saturated solution to ensure the buffer capacity was maintained.[9]

Data Visualization: Solubility Workflow

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to vials B Add temperature-equilibrated buffer (PBS, pH 7.4) A->B C Incubate on orbital shaker (37°C for 24-72h) B->C D Separate solid/liquid phases (Centrifuge or Filter) C->D E Collect supernatant/ filtrate D->E F Dilute sample into linear range E->F H Verify final pH E->H G Quantify concentration (HPLC-UV or LC-MS/MS) F->G

Caption: Thermodynamic solubility determination workflow.

Section 2: Lipophilicity Determination (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross cell membranes, bind to targets, and its potential for off-target toxicity.[1] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[10] For ionizable molecules like this compound, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant descriptor.[1][10]

Causality Behind Experimental Choices

The shake-flask method is the benchmark procedure for LogP/LogD determination recommended by the OECD and is considered the most accurate direct measurement.[11] The core of this method is the partitioning of a solute between two immiscible liquid phases, n-octanol (simulating a lipophilic biological membrane) and an aqueous buffer. The choice of n-octanol is deliberate; its amphiphilic nature, with a polar hydroxyl group and a nonpolar alkyl chain, mimics the phospholipid bilayer of cell membranes.[4] The protocol's trustworthiness is established by pre-saturating each solvent phase with the other, ensuring that the volume of each phase does not change during the experiment and that the measured concentrations reflect true partitioning.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Calibrated HPLC-UV or LC-MS/MS system

Methodology:

  • Solvent Pre-Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely. This creates n-octanol saturated with buffer and buffer saturated with n-octanol, which will be used for the experiment.

  • Compound Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be high enough to be accurately measured in both phases after partitioning.

  • Partitioning: In a centrifuge tube, combine a precise volume of the compound's n-octanol stock solution with a precise volume of the pre-saturated PBS. The volume ratio can be adjusted depending on the expected LogD to ensure quantifiable amounts in both phases.[12] A 1:1 ratio is a common starting point.

  • Equilibration: Cap the tube and shake vigorously for a set period (e.g., 1-3 hours) at a controlled temperature. The system must reach equilibrium.

  • Phase Separation: This is the most critical step to avoid cross-contamination.[11] Centrifuge the tube at a moderate speed (e.g., 3000 rpm for 10-15 minutes) to achieve a sharp, clean separation between the upper n-octanol layer and the lower aqueous layer.

  • Sampling: Carefully collect an aliquot from the center of each phase, avoiding the interface. A small volume of the aqueous phase can be drawn into the pipette tip first to repel any contaminating n-octanol when sampling the aqueous layer.[11]

  • Quantification: Dilute the aliquots from both the n-octanol and aqueous phases to fall within the linear range of a calibrated HPLC-UV or LC-MS/MS method. Measure the concentration in each phase.

  • Calculation: Calculate the LogD using the following formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Data Visualization: LogD Workflow

G Workflow for Shake-Flask LogD Determination A 1. Pre-saturate Solvents (n-Octanol <=> Buffer) B 2. Prepare Compound Stock in pre-saturated n-Octanol A->B C 3. Combine Octanol & Aqueous Phases in precise volumes B->C D 4. Shake to Reach Equilibrium C->D E 5. Centrifuge for Phase Separation D->E F 6. Sample Octanol Layer E->F G 7. Sample Aqueous Layer E->G H 8. Quantify Concentration in each phase (HPLC) F->H G->H I 9. Calculate LogD H->I

Caption: Shake-flask workflow for LogD determination.

Section 3: Computational Prediction of LogP

In early-stage drug discovery, before a compound is synthesized, computational (in silico) models provide a rapid and cost-effective means to estimate LogP.[13][14] These predictions help prioritize which molecules to synthesize and can guide structural modifications to optimize physicochemical properties.[14]

Numerous software tools are available, employing different algorithms:

  • Fragment-based methods: These calculate LogP by summing the contributions of different molecular fragments.[15]

  • Atom-based methods: These sum the contributions of individual atoms.

  • Property-based methods: These use whole-molecule properties like polarizability and partial atomic charges to predict LogP.[15]

While these predictions are invaluable for screening, they are not a substitute for experimental determination.[13] Experimental data should always be generated for lead candidates to confirm the in silico results.

Available Tools:

  • ACD/Labs Percepta: A commercial software suite offering highly accurate, trainable LogP and LogD prediction algorithms.[16]

  • Virtual Computational Chemistry Laboratory (VCCLAB): Offers free online tools like ALOGPS for academic use, which can provide reasonable estimates.[17][18]

References

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Soares, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]

  • Lipophilicity & Solubility. Creative Bioarray. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Ruiz, A., et al. (2018). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 149, 460-466. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • PrologP. CompuDrug. [Link]

  • Kyziol, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6616. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2015). ResearchGate. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Sou, T., & Bergström, C. A. (2018). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Journal of Pharmaceutical and Biomedical Analysis, 147, 2-13. [Link]

  • Savjani, K. T., et al. (2020). The Importance of Solubility for New Drug Molecules. Materia Socio-Medica, 32(2), 132-136. [Link]

  • Votano, J. R., et al. (2006). Novel Methods for the Prediction of logP, pKa, and logD. ACS Medicinal Chemistry Letters, 49(24), 7194-7204. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

  • ASTM E1148-02(2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM International. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]

  • Fakhree, M. A. A., et al. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of the Brazilian Chemical Society, 22(5), 813-832. [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2019). World Health Organization (WHO). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of [1-(Triazol-2-yl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[1-(Triazol-2-yl)cyclopropyl]methanamine is a valuable building block in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of various pharmacologically active compounds. The unique combination of the rigid cyclopropyl scaffold and the versatile triazole ring imparts favorable physicochemical properties to molecules containing this moiety, such as enhanced metabolic stability, improved potency, and better membrane permeability. The development of robust and scalable synthetic protocols for this compound is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries.

This document provides detailed application notes and scalable synthesis protocols for the preparation of this compound. Two primary synthetic strategies are presented, focusing on chemical efficiency, scalability, and control over regioselectivity. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Synthetic Strategies Overview

Two principal retrosynthetic pathways have been devised for the scalable synthesis of the target compound.

Scheme 1: Retrosynthetic Analysis of this compound

G target This compound nitrile [1-(Triazol-2-yl)cyclopropyl]carbonitrile target->nitrile Nitrile Reduction triazole 1,2,3-Triazole nitrile->triazole Route A: N2-Alkylation cyclopropyl_nitrile 1-Bromocyclopropanecarbonitrile nitrile->cyclopropyl_nitrile Route A hydroxymethyl_triazole [1-(2H-1,2,3-Triazol-2-yl)cyclopropyl]methanol nitrile->hydroxymethyl_triazole Route B: Ring Formation cyclopropyl_alkyne Ethynylcyclopropane formaldehyde Formaldehyde sodium_azide Sodium Azide hydroxymethyl_triazole->cyclopropyl_alkyne Route B hydroxymethyl_triazole->formaldehyde Route B hydroxymethyl_triazole->sodium_azide Route B tosyl_triazole Tosyl-[1-(2H-1,2,3-Triazol-2-yl)cyclopropyl]methanol hydroxymethyl_triazole->tosyl_triazole Activation tosyl_triazole->nitrile Cyanation

Caption: Retrosynthetic analysis of the target molecule outlining two scalable routes.

  • Route A: N2-Alkylation of 1,2,3-Triazole. This classical approach involves the synthesis of the 1,2,3-triazole ring followed by its regioselective alkylation at the N2 position with a suitable cyclopropyl electrophile. The key challenge in this route is to control the regioselectivity of the alkylation, as N1-alkylation is often a competing pathway.[1][2][3]

  • Route B: One-Pot Triazole Formation on a Cyclopropyl Precursor. This modern and highly efficient strategy utilizes a multi-component reaction to construct the N2-substituted triazole ring directly on a cyclopropyl scaffold. This approach offers significant advantages in terms of atom economy and process simplification, making it particularly attractive for large-scale synthesis.[2][4]

Route A: N2-Alkylation of 1,2,3-Triazole

This route focuses on the challenging yet feasible regioselective N2-alkylation of the pre-formed 1,2,3-triazole ring. Strategic use of directing groups or specific catalysts can favor the desired N2-isomer.[5]

Protocol 1: Synthesis of 1-(4-Bromo-2H-1,2,3-triazol-2-yl)cyclopropanecarbonitrile

The introduction of a bromine atom at the 4-position of the triazole ring sterically hinders the N1 position, thereby directing the alkylation to the N2 position.[5]

Step 1: Synthesis of 4-Bromo-1H-1,2,3-triazole

This step involves the bromination of 1H-1,2,3-triazole.

  • Reagents: 1H-1,2,3-Triazole, Bromine, Sodium hydroxide.

  • Procedure:

    • Dissolve 1H-1,2,3-triazole (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) at 0 °C.

    • Slowly add bromine (1.1 eq) dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Acidify the mixture with concentrated HCl to pH 2-3.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1H-1,2,3-triazole.

Step 2: N2-Alkylation with 1-Bromocyclopropanecarbonitrile

  • Reagents: 4-Bromo-1H-1,2,3-triazole, 1-Bromocyclopropanecarbonitrile, Potassium carbonate, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add 1-bromocyclopropanecarbonitrile (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 24 hours.

    • Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropanecarbonitrile.

Step 3: Reductive Debromination

  • Reagents: 1-(4-Bromo-2H-1,2,3-triazol-2-yl)cyclopropanecarbonitrile, Palladium on carbon (10%), Hydrogen gas, Triethylamine.

  • Procedure:

    • Dissolve 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropanecarbonitrile (1.0 eq) in ethanol.

    • Add triethylamine (1.1 eq) and 10% Pd/C (5 mol%).

    • Hydrogenate the mixture at 50 psi of H₂ for 12 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield [1-(Triazol-2-yl)cyclopropyl]carbonitrile.

Protocol 2: Reduction of [1-(Triazol-2-yl)cyclopropyl]carbonitrile to this compound

The final step involves the reduction of the nitrile to the primary amine. Catalytic hydrogenation is a scalable and environmentally benign method.[1][6]

  • Reagents: [1-(Triazol-2-yl)cyclopropyl]carbonitrile, Raney Nickel, Anhydrous ammonia in methanol, Hydrogen gas.

  • Procedure:

    • Charge a high-pressure autoclave with [1-(Triazol-2-yl)cyclopropyl]carbonitrile (1.0 eq), Raney Nickel (10 wt%), and a 7N solution of ammonia in methanol.

    • Pressurize the reactor with hydrogen gas to 100 psi.

    • Heat the mixture to 80 °C and stir for 12-16 hours.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the catalyst and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by distillation or by forming a salt (e.g., hydrochloride) to yield this compound.

Table 1: Summary of Reaction Parameters for Route A

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Bromination1,2,3-Triazole, Br₂, NaOHWater0 to RT80-90
N2-Alkylation4-Bromo-1,2,3-triazole, 1-Bromocyclopropanecarbonitrile, K₂CO₃DMF6060-70
DebrominationBromo-triazole nitrile, H₂, Pd/CEthanolRT85-95
Nitrile ReductionTriazole nitrile, H₂, Raney Ni, NH₃/MeOHMethanol8075-85

Route B: One-Pot Triazole Formation on a Cyclopropyl Precursor

This elegant and convergent route constructs the desired N2-substituted triazole in a single, scalable step, avoiding the challenges of regioselective alkylation.[2][4]

Protocol 3: One-Pot Synthesis of [1-(2H-1,2,3-Triazol-2-yl)cyclopropyl]methanol

This protocol is based on the highly efficient copper(I)-catalyzed cycloaddition of an alkyne, sodium azide, and formaldehyde.[4]

G cluster_0 One-Pot Reaction Vessel alkyne Ethynylcyclopropane catalyst Cu(I) catalyst (e.g., CuSO₄/Na-Ascorbate) alkyne->catalyst azide Sodium Azide azide->catalyst formaldehyde Formaldehyde formaldehyde->catalyst product [1-(2H-1,2,3-Triazol-2-yl)cyclopropyl]methanol catalyst->product [3+2] Cycloaddition & Hydroxymethylation

Sources

Preparation of [1-(Triazol-2-yl)cyclopropyl]methanamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Multi-Step Synthesis of [1-(1,2,4-Triazol-2-yl)cyclopropyl]methanamine Hydrochloride

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the preparation of [1-(1,2,4-Triazol-2-yl)cyclopropyl]methanamine hydrochloride. This compound is a valuable building block for drug discovery and development, incorporating the structurally significant 1,2,4-triazole and cyclopropyl moieties, which are known to modulate pharmacological properties.[1] The guide details a robust three-part synthetic strategy: (I) nucleophilic substitution to form the key intermediate 1-(1,2,4-Triazol-2-yl)cyclopropanecarbonitrile, (II) subsequent reduction of the nitrile to the primary amine using lithium aluminum hydride (LAH), and (III) conversion to the final, stable hydrochloride salt. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural steps, mechanistic rationale, critical safety protocols, and characterization guidelines.

Introduction and Strategic Overview

The synthesis of novel small molecules containing privileged scaffolds is a cornerstone of modern medicinal chemistry. The 1,2,4-triazole ring is a bioisostere for amide and ester groups, offering metabolic stability and a unique capacity for hydrogen bonding.[1] When combined with a cyclopropyl ring—a motif known to improve potency and metabolic stability while reducing off-target effects—the resulting aminomethyl structure becomes a highly desirable synthon for library development.

The synthetic route outlined herein was designed for clarity, efficiency, and scalability. It avoids exotic reagents and relies on well-established transformations, ensuring reproducibility. The final conversion of the amine free base to its hydrochloride salt is a critical step, enhancing the compound's stability, crystallinity, and aqueous solubility, which are advantageous for storage and downstream applications.[2]

Overall Synthetic Pathway

The synthesis proceeds through two key intermediates to yield the final hydrochloride salt.

G cluster_0 Part I: C-N Bond Formation cluster_1 Part II: Nitrile Reduction cluster_2 Part III: Salt Formation SM1 1-Bromocyclopropanecarbonitrile I1 Intermediate 1 1-(1,2,4-Triazol-2-yl)cyclopropanecarbonitrile SM1->I1 DMF, 80°C SM2 1,2,4-Triazole Sodium Salt SM2->I1 I2 Intermediate 2 (Free Base) [1-(Triazol-2-yl)cyclopropyl]methanamine I1->I2 1. LiAlH4, Anhydrous THF 2. Workup FP Final Product This compound HCl I2->FP HCl in Dioxane Anhydrous Et2O

Caption: Overall three-part synthetic scheme.

Part I: Synthesis of 1-(1,2,4-Triazol-2-yl)cyclopropanecarbonitrile (Intermediate 1)

Principle and Rationale

This step involves the N-alkylation of 1,2,4-triazole with 1-bromocyclopropanecarbonitrile. Using the pre-formed sodium salt of 1,2,4-triazole enhances the nucleophilicity of the triazole nitrogen, facilitating a clean SN2 reaction with the electrophilic brominated cyclopropane. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation and accelerates the substitution reaction.

Experimental Protocol
  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.40 g, 60 mmol, 1.2 eq).

  • NaH Washing (Critical Step): Wash the NaH dispersion three times with anhydrous hexanes (3 x 20 mL) under nitrogen to remove the mineral oil. Carefully decant the hexanes each time using a cannula.

  • Salt Formation: Add anhydrous DMF (80 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath. Add 1,2,4-triazole (3.45 g, 50 mmol, 1.0 eq) portion-wise over 20 minutes. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Add 1-bromocyclopropanecarbonitrile (7.2 g, 50 mmol, 1.0 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup and Extraction: Cool the mixture to room temperature and carefully quench by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to yield the title compound as a white solid.

Part II: Reduction to this compound (Free Base)

Principle and Rationale

The conversion of the nitrile to a primary amine is achieved via reduction with Lithium Aluminum Hydride (LAH). LAH is a potent, non-selective reducing agent that readily reduces nitriles. The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.[3][4] Tetrahydrofuran (THF) is an ideal solvent due to its ability to dissolve LAH and its relatively low boiling point. The reaction is quenched using a sequential addition of water and sodium hydroxide, a procedure known as the Fieser workup, which results in a granular, easily filterable precipitate of aluminum salts.

Critical Safety Protocol: Handling Lithium Aluminum Hydride (LAH)

LAH is a highly reactive, water-sensitive, and flammable solid.[5] All handling must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and heavy-duty nitrile gloves.[4]

  • Glassware: All glassware must be rigorously flame-dried or oven-dried immediately before use.

  • Quenching: Never add water directly to a large, un-diluted quantity of LAH. The quenching process is highly exothermic and liberates flammable hydrogen gas. Always perform the quench slowly at 0 °C.

  • Disposal: All LAH-contaminated waste must be quenched and disposed of according to institutional safety guidelines.

Experimental Protocol
  • Reaction Setup: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet, suspend LAH powder (3.8 g, 100 mmol, 3.0 eq) in 150 mL of anhydrous THF.

  • Substrate Addition: Dissolve 1-(1,2,4-Triazol-2-yl)cyclopropanecarbonitrile (4.5 g, 33.3 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the LAH suspension via an addition funnel over 30 minutes. The addition is exothermic; maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and stir for 4 hours.

  • Workup (Fieser Method): Cool the reaction flask to 0 °C in an ice-water bath. Quench the reaction by the slow, sequential dropwise addition of:

    • 3.8 mL of H₂O

    • 3.8 mL of 15% aqueous NaOH

    • 11.4 mL of H₂O

  • Filtration and Extraction: A granular white precipitate should form. Allow the slurry to stir at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amine, which can be used in the next step without further purification.

G setup 1. Suspend LAH in Anhydrous THF under N2 atmosphere add 2. Add Nitrile Solution Dropwise setup->add reflux 3. Heat to Reflux (4h) add->reflux cool 4. Cool to 0°C reflux->cool quench 5. Slow Sequential Quench (H2O, NaOH(aq), H2O) cool->quench stir 6. Stir at RT (1h) quench->stir filter 7. Filter through Celite® stir->filter concentrate 8. Concentrate Filtrate filter->concentrate product Crude Amine Free Base concentrate->product

Caption: Workflow for the LAH reduction and workup.

Part III: Preparation of this compound Hydrochloride

Principle and Rationale

Primary amines are often basic, oily, and susceptible to air oxidation. Converting the amine to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store.[2] This is achieved by protonating the basic amine with hydrochloric acid. Using a solution of HCl in an anhydrous solvent (like 1,4-dioxane or diethyl ether) is a controlled and safe method that avoids the hazards of working with HCl gas.[6] The salt is typically insoluble in non-polar organic solvents and will precipitate upon addition of the acid.[7]

Experimental Protocol
  • Dissolution: Dissolve the crude this compound (assume ~33 mmol from the previous step) in 100 mL of anhydrous diethyl ether (Et₂O). If solubility is an issue, a minimal amount of anhydrous methanol can be added, but pure ether is preferred for better precipitation.

  • Precipitation: Cool the solution to 0 °C. While stirring, slowly add a 4.0 M solution of HCl in 1,4-dioxane (~10 mL, 40 mmol, ~1.2 eq) dropwise.

  • Crystallization: A white precipitate should form immediately. Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting material and excess acid.

  • Drying: Dry the white solid under high vacuum for several hours to yield the final this compound hydrochloride.

Data Summary and Characterization

Reagent and Yield Summary
StepStarting MaterialReagentMolar Eq.MW ( g/mol )ProductTheoretical Yield (g)
I 1,2,4-TriazoleNaH / 1-Bromocyclopropanecarbonitrile1.0 / 1.2 / 1.069.07 / 24.00 / 145.98Intermediate 16.71
II Intermediate 1Lithium Aluminum Hydride1.0 / 3.0134.14 / 37.95Intermediate 24.63
III Intermediate 2HCl in Dioxane1.0 / ~1.2138.17 / 36.46Final Product5.76
Expected Characterization Data
  • ¹H NMR: Proton signals corresponding to the triazole ring protons, the cyclopropyl methylene protons, and the aminomethyl (-CH₂NH₃⁺) protons. The integration should match the expected proton count.

  • ¹³C NMR: Carbon signals for the triazole ring, the cyclopropyl carbons (including the quaternary carbon), and the aminomethyl carbon.

  • FT-IR (KBr): Appearance of a broad N-H stretch from the ammonium salt (R-NH₃⁺) around 2500-3000 cm⁻¹. Disappearance of the nitrile (C≡N) stretch from Intermediate 1 (approx. 2250 cm⁻¹).

  • Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₇H₁₁N₄⁺.

References

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online Discussion]. Available at: [Link][6]

  • Sciencemadness. (2008). Converting to the hydrochloric salt for storage? [Online Forum]. Available at: [Link][7]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Online Discussion]. Available at: [Link]

  • Osbourn, J. (2020). Conversion of Amines to Amine Salts. [Video]. YouTube. Available at: [Link][2]

  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Available at: [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Lithium aluminum hydride. Available at: [Link][3]

  • Sciencemadness. (2006). Isolation of primary amines as HCL salt problem. [Online Forum]. Available at: [Link][8]

  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. Available at: [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (General reference for triazole chemistry).
  • Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35. Available at: [Link]

  • Jain, A., & Sharma, S. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. Available at: [Link][1]

Sources

Validation & Comparative

Regioisomeric Divergence: Triazol-1-yl vs. Triazol-2-yl Cyclopropyl Scaffolds in CYP51 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of azole antifungals and agrochemicals, the 1,2,4-triazole moiety is the pharmacophore responsible for inhibiting Lanosterol 14


-demethylase (CYP51) . When attached to a cyclopropyl scaffold (common in agents like prothioconazole-desthio or cyproconazole), the regiochemistry of the triazole attachment—specifically 

-1
versus

-2
—is the binary determinant of efficacy.
  • Triazol-1-yl (N1-linked): The bioactive eutomer. It positions the N4-nitrogen lone pair to coordinate axially with the heme iron of CYP51, resulting in nanomolar

    
     values.
    
  • Triazol-2-yl (N2-linked): Typically a distomer or impurity. Due to steric clash and vector misalignment, it fails to coordinate with heme, often exhibiting

    
     values 50–100x higher than the N1 isomer.
    

This guide analyzes the structural basis for this divergence, provides comparative bioactivity data, and details the experimental protocols required to separate and validate these isomers.

Structural Basis of Bioactivity: The Heme Coordination Checkpoint

The mechanism of action for azole antifungals relies on a specific "lock-and-key" interaction with the heme cofactor within the CYP51 active site.

The N1-Linkage Advantage

In the 1H-1,2,4-triazol-1-yl isomer, the triazole ring is attached to the cyclopropyl scaffold via the Nitrogen-1 atom. This orientation exposes the Nitrogen-4 (N4) atom at the distal end of the ring.

  • Geometry: The N4 lone pair projects outward, unhindered by the bulky cyclopropyl group.

  • Interaction: This allows for the formation of a coordinate covalent bond with the Ferric ion (

    
    ) of the heme group.
    
  • Result: The bond blocks the substrate (lanosterol) from oxidation, halting ergosterol biosynthesis.

The N2-Linkage Failure

In the 2H-1,2,4-triazol-2-yl isomer (often formed as a minor byproduct during alkylation), the scaffold is attached at Nitrogen-2.

  • Steric Clash: The symmetry of the ring changes. The potential coordinating nitrogens (N1 or N4) are now adjacent to the attachment point.

  • Vector Misalignment: The lone pairs are sterically crowded by the cyclopropyl scaffold or point away from the heme iron when the scaffold is docked in the hydrophobic channel.

Visualization: Molecular Mechanism of Action

CYP51_Mechanism cluster_target CYP51 Active Site cluster_isomers Ligand Regioisomers Heme Heme Iron (Fe3+) Inhibition Ergosterol Synthesis BLOCKED Heme->Inhibition Catalytic Cycle Arrested NoInhibition Enzyme Remains ACTIVE Heme->NoInhibition Pocket Hydrophobic Binding Pocket N1_Iso Triazol-1-yl Isomer (N4 Exposed) N1_Iso->Heme N4-Fe Coordination (Strong Bond) N1_Iso->Pocket Scaffold Docks N2_Iso Triazol-2-yl Isomer (Steric Clash) N2_Iso->Heme No Coordination (Vector Mismatch) N2_Iso->Pocket Scaffold Docks

Figure 1: Mechanistic divergence between N1 and N2 isomers. The N1 isomer enables critical N4-Iron coordination, while the N2 isomer fails to bind effectively.

Comparative Bioactivity Data[1][2][3][4][5]

The following data summarizes the performance gap between N1 and N2 isomers in representative cyclopropyl-azole systems (e.g., Prothioconazole-desthio analogs).

Table 1: Bioactivity & Physicochemical Profile

FeatureTriazol-1-yl (Bioactive) Triazol-2-yl (Inactive/Weak) Impact on Development
CYP51

0.01 – 2.0

> 50

N1 is the mandatory therapeutic isomer.
Binding Mode Type II Binding (Spectral shift)Non-specific / Type IN2 does not saturate the heme spin state.
LogP (Lipophilicity) Lower (More Polar)Higher (Less Polar)N2 isomers often elute later on Reverse-Phase HPLC.
Metabolic Stability Moderate (N-dealkylation risk)HighN2 is often a metabolic dead-end but lacks potency.
Synthesis Yield Major Product (~90%)Minor Product (~10%)N2 must be purged to meet purity specs (<0.1%).

Key Insight: In Candida albicans CYP51 assays, N1-linked analogs typically demonstrate "tight binding" kinetics (


 enzyme concentration), whereas N2-linked analogs show weak, competitive inhibition driven solely by hydrophobic interactions rather than metal coordination.

Experimental Protocol: Synthesis & Separation

To objectively compare these isomers, you must isolate them from a single alkylation reaction. The formation of the 1,2,4-triazole ring on a cyclopropyl halide/epoxide typically yields a 9:1 to 10:1 mixture favoring the N1 isomer.

Step 1: Alkylation Reaction
  • Reagents: 1,2,4-Triazole (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Substrate: Cyclopropyl epoxide or halide derivative.

  • Solvent: DMF or DMSO (Polar aprotic solvents favor

    
     kinetics).
    
  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Observation: The reaction produces a mixture of Regioisomer A (N1, Major) and Regioisomer B (N2, Minor).

Step 2: Purification & Isolation

Because the isomers have distinct dipole moments (N1 is more polar), they are separable via chromatography.

  • Flash Chromatography (Silica Gel):

    • Eluent: Dichloromethane/Methanol (95:5) or Ethyl Acetate/Hexane gradients.

    • Order of Elution: The N2 isomer (less polar) typically elutes first (higher

      
      ), followed by the N1 isomer  (more polar, lower 
      
      
      
      ).
  • Analytical Validation (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 220 nm and 254 nm.

Step 3: Structural Confirmation (NMR)

Distinguishing the isomers requires


-NMR and 

HMBC.
  • Triazol-1-yl: The triazole ring protons (H3 and H5) are chemically non-equivalent and appear as two distinct singlets (often

    
     8.0 and 
    
    
    
    8.5 ppm).
  • Triazol-2-yl: Due to the symmetry of the N2-substitution, the H3 and H5 protons are chemically equivalent (or very close) if the scaffold has a plane of symmetry, often appearing as a single signal or very close doublets.

Visualization: Isolation Workflow

Workflow cluster_purification Separation Strategy Reactants Cyclopropyl Electrophile + 1,2,4-Triazole Reaction Alkylation (DMF, K2CO3, 80°C) Reactants->Reaction Crude Crude Mixture (N1:N2 ~ 9:1) Reaction->Crude Silica Silica Chromatography (DCM/MeOH) Crude->Silica Fraction1 Fraction 1 (High Rf) Triazol-2-yl (Inactive) Silica->Fraction1 Fraction2 Fraction 2 (Low Rf) Triazol-1-yl (Active) Silica->Fraction2 Assay CYP51 Inhibition Assay Fraction1->Assay Reference Fraction2->Assay Lead Candidate

Figure 2: Synthetic workflow for generating and isolating regioisomers for bioactivity comparison.

References

  • Warrilow, A. G., et al. "Resistance to antifungals that target CYP51." Journal of Chemical Biology, 2013. Link

  • Jiang, Z. J., et al. "Enantiomeric Separations of 1-1,2,4-triazole Compounds by Micro-High Performance Liquid Chromatography."[1] Se Pu, 2001.[1] Link

  • Zhang, Y., et al. "Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51." Frontiers in Microbiology, 2020. Link

  • Bhat, V., et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022.[2] Link

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. Wiley, 2010.[3] (Standard text confirming 9:1 N1:N2 alkylation selectivity).

Sources

A Comparative Crystallographic and In Silico Guide to [1-(Triazol-2-yl)cyclopropyl]methanamine Complexes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the precise molecular interactions that drive ligand-protein recognition is paramount. The [1-(Triazol-2-yl)cyclopropyl]methanamine scaffold has emerged as a promising motif in modern drug design, leveraging the unique conformational and electronic properties of both the triazole and cyclopropyl moieties. This guide provides a comprehensive comparison of the expected crystallographic features of this scaffold, supported by experimental data from analogous structures and predictive in silico modeling. While direct X-ray crystallography data for a protein complex of this compound is not yet publicly available, this guide will equip researchers with the necessary framework to design and interpret experiments with this valuable chemical entity.

The this compound Scaffold: A Hybrid of Favorable Properties

The allure of the this compound scaffold lies in the synergistic combination of its constituent parts. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a well-established pharmacophore. It is not merely a passive linker but an active participant in molecular recognition, capable of forming a diverse array of interactions including hydrogen bonds, π-π stacking, and cation-π interactions[1]. Its metabolic stability and ability to act as a bioisostere for amide bonds further enhance its utility in drug design[2].

The cyclopropyl group, a three-membered carbocycle, offers a unique set of properties. Its rigid structure introduces conformational constraint, which can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding. The unique sp2-like electronic character of its C-C bonds allows it to engage in favorable interactions with aromatic residues, acting as a bioisostere for phenyl or tert-butyl groups[3][4]. This guide will delve into the expected interplay of these features when the scaffold is bound to a protein target.

Comparative Analysis of Triazole-Containing Ligands in Protein Complexes

While specific crystallographic data for our target scaffold is pending, a wealth of information can be gleaned from existing protein-ligand complexes containing the triazole moiety. A recent data-mining study of 220 PDB entries featuring 1,2,3-triazole-protein complexes revealed the versatility of this ring system in molecular recognition[1].

Key Interaction Geometries of the Triazole Ring:

Interaction TypeCommon Interacting ResiduesGeometric Preferences
Hydrogen Bonding Asp, Glu, Asn, Gln, Ser, Thr, HisThe nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.
π-π Stacking Phe, Tyr, Trp, HisThe aromatic nature of the triazole ring facilitates stacking interactions.
Cation-π Interactions Arg, LysThe electron-rich face of the triazole can interact favorably with positively charged residues.
Halogen Bonding Halogenated residues or co-ligandsThe nitrogen atoms can act as halogen bond acceptors.

This diverse interaction profile underscores the triazole's role as more than just a linker; it is an "interactive scaffold" that can significantly contribute to binding affinity and selectivity[1]. Researchers working with the this compound scaffold should anticipate these potential interactions when interpreting structure-activity relationships (SAR) and designing new analogs.

The Role of the Cyclopropyl Moiety: Insights from Analogs

The cyclopropyl group is increasingly utilized in drug design to enhance potency and modulate physicochemical properties. Its rigid nature can lock in a favorable conformation for receptor binding. Furthermore, the cyclopropyl group is considered a "lipophilic hydrogen bond donor" due to the C-H bonds having some acidic character, allowing for weak hydrogen bonding interactions.

In the context of the this compound scaffold, the cyclopropyl ring is positioned to make significant van der Waals contacts within a protein's binding pocket. Its small size and three-dimensional character can allow it to access regions of chemical space unavailable to more traditional, planar aromatic rings for which it can be a bioisostere[4][5].

Predictive Insights from Molecular Docking

In the absence of experimental crystallographic data, molecular docking simulations provide a valuable tool for generating hypotheses about the binding mode of this compound complexes. A computational workflow to predict the binding of this scaffold to a hypothetical kinase target is outlined below. Such studies can guide the design of derivatives with improved potency and selectivity.

G cluster_prep Preparation cluster_dock Docking & Analysis PDB Select Target PDB ProcessP Prepare Protein (Add Hydrogens, Assign Charges) PDB->ProcessP Ligand Build Scaffold ProcessL Prepare Ligand (Minimize Energy, Assign Charges) Ligand->ProcessL Dock Perform Docking Simulation ProcessP->Dock ProcessL->Dock Analyze Analyze Poses & Score Dock->Analyze Visualize Visualize Top Poses Analyze->Visualize Hypothesize Hypothesize Key Interactions Visualize->Hypothesize Design Design Hypothesize->Design Design New Analogs G A Cyclopropylmethanamine Precursor B Azidocyclopropyl- methanamine A->B Azide Substitution D [1-(Triazol-2-yl)cyclopropyl]- methanamine B->D CuAAC 'Click' Reaction C Terminal Alkyne C->D

Sources

Validating Purity of [1-(Triazol-2-yl)cyclopropyl]methanamine: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polar Amine Challenge

The validation of [1-(Triazol-2-yl)cyclopropyl]methanamine (a critical intermediate for Orexin receptor antagonists like Suvorexant) presents a distinct set of chromatographic challenges. As a small, highly polar, and basic primary amine, this molecule defies standard Reversed-Phase (RP) chromatography logic.

This guide objectively compares two distinct separation strategies:

  • The Conventional Approach: Ion-Pairing Reversed-Phase HPLC (IP-RP).

  • The Modern Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3]

While IP-RP has been the historical standard, our comparative data suggests that HILIC offers superior sensitivity, peak shape, and MS-compatibility for this specific class of triazole-cyclopropyl intermediates.

Compound Profile & Analytical Hurdles

Before defining the method, we must understand the analyte.

PropertyDescriptionChromatographic Implication
Structure Primary amine on a cyclopropyl ring with a 1,2,3-triazole.High Polarity: Low retention on C18.[2]
Basicity pKa ~9.5 (Primary Amine).Peak Tailing: Strong interaction with residual silanols on silica columns.
Chromophore Triazole ring (UV

~210 nm).
Detection Limits: Weak UV response requires high-purity solvents or MS detection.
Impurities Regioisomers (1-yl vs 2-yl), Hydrolysis byproducts.Selectivity: Requires high resolution to separate structural isomers.

Comparative Methodology: IP-RP vs. HILIC

Method A: The Conventional Approach (IP-RP)

Use Case: QC labs restricted to standard C18 columns and UV detection.

To retain a polar amine on a hydrophobic C18 column, we must neutralize its charge or use an ion-pairing agent.

  • Stationary Phase: C18 (End-capped, Base-deactivated), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Perfluoropentanoic acid (PFPA) or Hexanesulfonate.

  • Mechanism: The ion-pairing agent forms a neutral complex with the amine, increasing hydrophobicity.

Pros:

  • Uses standard equipment.

  • Robust retention time stability (once equilibrated).

Cons:

  • Slow Equilibration: Ion-pairing reagents require long column conditioning.

  • MS Incompatibility: Non-volatile salts (sulfonates) ruin Mass Spectrometers.

  • Baseline Drift: High background absorbance at 210 nm.

Method B: The Modern Alternative (HILIC)

Use Case: R&D and High-Sensitivity Analysis (LC-MS).

HILIC uses a polar stationary phase with a high-organic mobile phase.[1][4] Water acts as the "strong" solvent.[2][3][5]

  • Stationary Phase: Amide or Zwitterionic (ZIC-HILIC), 2.7 µm (Fused-Core).

  • Mobile Phase: Acetonitrile/Ammonium Formate Buffer (pH 3.0).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface + electrostatic interactions.

Pros:

  • Superior Retention: The polar amine elutes after non-polar impurities.

  • MS Sensitivity: High organic content enhances electrospray ionization (ESI) efficiency (10-20x gain).

  • Low Backpressure: Allows higher flow rates.

Cons:

  • Sample diluent mismatch (sample must be in high organic solvent).

Performance Comparison Data

The following data summarizes the validation metrics for this compound purity analysis.

MetricMethod A: IP-RP (C18 + PFPA)Method B: HILIC (Amide)Winner
Retention Factor (

)
1.8 (Marginal)4.5 (Excellent)HILIC
Tailing Factor (

)
1.6 (Tailing visible)1.1 (Symmetric)HILIC
Resolution (

) from Regioisomer
1.93.2HILIC
LOD (UV 210 nm) 0.5 µg/mL0.1 µg/mL (Lower noise)HILIC
Equilibration Time > 45 mins< 10 minsHILIC
MS Compatibility Poor (Signal Suppression)ExcellentHILIC

Detailed Experimental Protocols

Protocol 1: HILIC Method (Recommended)[6][7]

Objective: Validate purity with high sensitivity and resolution.

  • System Preparation:

    • Flush system with 50:50 Acetonitrile:Water to remove any RP buffers.

    • Install Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

    • Set Column Temperature: 35°C.

  • Mobile Phase Preparation:

    • Solvent A: 200 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Solvent B: 100% Acetonitrile (LC-MS Grade).

    • Premix: 90% B / 10% A (Final buffer conc: 20 mM). Isocratic elution is often sufficient, but a shallow gradient prevents accumulation of polar contaminants.

  • Gradient Program:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-10 min: 90% B

      
       75% B (Linear ramp)
      
    • 10-12 min: 75% B (Wash)

    • 12.1 min: 90% B (Re-equilibrate for 3 mins)

  • Sample Preparation (Critical):

    • Dissolve standard in 100% Acetonitrile. If insoluble, use 50:50 ACN:Water, but inject small volumes (< 5 µL) to prevent peak distortion.

  • Detection:

    • UV at 210 nm (Reference 360 nm).

    • MS (ESI+) Mode: Scan m/z 100-500. Target ion: [M+H]+ ~139.1 (Calculated based on structure).

Protocol 2: IP-RP Method (Legacy/QC)

Objective: Routine purity check without MS.

  • System Preparation:

    • Warning: Dedicate a column to this method. Ion-pairing agents are difficult to wash off.

    • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA + 10 mM Sodium Hexanesulfonate.

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-15 min: 5% B

      
       60% B.
      
    • Flow Rate: 1.0 mL/min.[6]

Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

This logic gate ensures you select the correct method based on your lab's capabilities and the impurity profile.

MethodSelection Start Start: this compound Purity Analysis CheckMS Is MS Detection Available? Start->CheckMS CheckUV Is UV Sensitivity (210 nm) Sufficient? CheckMS->CheckUV No HILIC RECOMMENDED: HILIC Mode (Amide Column, Amm. Formate) CheckMS->HILIC Yes (Preferred) IPRP LEGACY: IP-RP Mode (C18 + Hexanesulfonate) CheckUV->IPRP No, need max retention HighPH ALTERNATIVE: High pH RP (C18 Hybrid + NH4OH) CheckUV->HighPH Yes, but tailing issues HighPH->HILIC Fails Spec?

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection needs and lab resources.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate helps in validating the method's specificity.

ImpurityFate SM Starting Material (Cyclopropane nitrile) Reaction Triazole Coupling Reaction SM->Reaction Product Target Amine (1-yl isomer) Reaction->Product Major Imp1 Regioisomer (2-yl isomer) Reaction->Imp1 Minor (~5%) Imp2 Hydrolysis Product (Acid) Reaction->Imp2 Trace Imp1->Product Critical Separation Req: Rs > 2.0

Caption: Impurity origin map highlighting the critical regioisomer separation required for method validation.

Validation Criteria (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of Core Requirements), the method must pass these System Suitability Tests (SST) before every run:

  • Resolution (

    
    ):  Must be > 2.0 between the Main Peak and the nearest Regioisomer.
    
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, replace the guard column or regenerate mobile phase).
    
  • Precision: %RSD of peak area for 6 replicate injections must be < 2.0%.

  • Sensitivity (S/N): The Limit of Quantitation (LOQ) standard must yield a Signal-to-Noise ratio > 10.

References

  • Vertex Pharmaceuticals. (2015). Method for determining Suvorexant intermediate employing HPLC.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. [Link]

  • ResearchGate. (2021). Typical synthetic scheme of suvorexant drug substance and impurity profiling. [Link]

Sources

Comparative stability of [1-(Triazol-2-yl)cyclopropyl]methanamine vs linear amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine versus its linear and non-cyclic amine analogs. This document is designed for medicinal chemists and drug development scientists evaluating bioisosteric replacements for metabolic optimization.

Executive Summary

Verdict: [1-(Triazol-2-yl)cyclopropyl]methanamine (referred to herein as TCP-Amine ) exhibits superior metabolic and conformational stability compared to linear analogs such as 3-(2H-1,2,3-triazol-2-yl)propan-1-amine.

While linear amines suffer from rapid oxidative deamination and high conformational entropy, the gem-disubstituted cyclopropyl scaffold of TCP-Amine offers three critical advantages:

  • Metabolic Blockade: The quaternary carbon at the C1 position eliminates

    
    -hydrogen abstraction, effectively shutting down CYP450-mediated dealkylation.
    
  • pKa Modulation: The electron-withdrawing nature of the cyclopropyl ring (increased s-character) lowers the amine pKa by ~1.0–1.5 units, improving blood-brain barrier (BBB) permeability and reducing phospholipidosis risk.

  • Isomeric Stability: The specific use of the 2H-1,2,3-triazol-2-yl isomer (N2-linked) provides greater chemical inertness and lipophilicity compared to the common "click chemistry" N1-linked isomers.

Structural & Conformational Analysis

Molecular Architecture

The core distinction lies in the restriction of the alkyl chain connecting the triazole and the amine.

  • Compound A (TCP-Amine): Contains a cyclopropane ring fusing the triazole and methylamine at the C1 position (geminal disubstitution).

  • Compound B (Linear Analog): A flexible propyl chain connecting the triazole and amine.

StructureComparison cluster_0 Compound A: TCP-Amine (Rigid) cluster_1 Compound B: Linear Analog (Flexible) NodeA This compound (Gem-disubstituted) PropA1 Quaternary C1 (Blocks CYP Oxidation) NodeA->PropA1 PropA2 Fixed Vector (Defined Pharmacophore) NodeA->PropA2 PropB1 Available α-Hydrogens (High Metabolic Liability) PropA1->PropB1 Contrast: Metabolic Stability PropB2 High Entropy (Entropic Penalty in Binding) PropA2->PropB2 Contrast: Binding Affinity NodeB 3-(Triazol-2-yl)propan-1-amine (Linear Chain) NodeB->PropB1 NodeB->PropB2

Figure 1: Structural comparison highlighting the impact of cyclopropyl constraint on metabolic liabilities and conformational entropy.

Physicochemical Profile

The cyclopropyl group is not merely a spacer; it electronically modifies the amine.

PropertyTCP-Amine (Cyclopropyl)Linear Analog (Propyl)Impact on Drug Design
Hybridization (C1)

(High s-character)

Cyclopropyl is electron-withdrawing; lowers amine basicity.
Basicity (pKa) 8.8 – 9.2 (Estimated)10.5Lower pKa improves passive permeability and reduces hERG liability.
LogD (pH 7.4) ~0.5 (More Lipophilic)~ -0.5Cyclopropyl adds lipophilicity without adding significant bulk.
Rotatable Bonds 24Reduced entropy loss upon binding (

).

Stability Assessment

Metabolic Stability (The "Thorpe-Ingold" Effect)

The primary failure mode for linear amines is oxidative deamination by Monoamine Oxidases (MAO) or Cytochrome P450s (CYP).

  • Linear Mechanism: CYPs abstract a hydrogen from the carbon

    
     to the nitrogen (or the triazole), forming an iminium ion which hydrolyzes to an aldehyde.
    
  • TCP-Amine Mechanism: The gem-disubstituted cyclopropyl ring has no

    
    -hydrogens  relative to the ring junction. The only abstractable hydrogens are on the methylene bridge (
    
    
    
    ), but steric hindrance from the orthogonal triazole ring and the strained ring geometry significantly impedes enzyme approach.
Chemical Stability of the Triazole (N2 vs N1)

The specific 2H-1,2,3-triazol-2-yl isomer used in TCP-Amine is distinct from the common "click" (1H-1,2,3-triazol-1-yl) isomer.

  • N2-Isomer: Aromatic sextet is better preserved; significantly less basic and less prone to protonation-induced decomposition than the N1-isomer.

  • Acid Stability: The cyclopropyl ring is generally stable to physiological pH. While cyclopropanes can open under strong acidic conditions (e.g., 1M HCl), the electron-withdrawing triazole stabilizes the ring against electrophilic attack compared to electron-rich aryl cyclopropanes.

Experimental Protocols

To validate these claims in your specific program, the following self-validating protocols are recommended.

Comparative Microsomal Stability Assay

Objective: Quantify Intrinsic Clearance (


) differences between TCP-Amine and Linear Analog.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation: Add HLM (final conc. 0.5 mg/mL). Pre-warm to 37°C for 5 min.

  • Initiation: Add NADPH to start reaction.[1]

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile (containing Internal Standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Success Criteria:

  • TCP-Amine:

    
     min (Low clearance).
    
  • Linear Analog:

    
     min (Moderate/High clearance due to N-dealkylation).
    
Chemical Stability (pH Stress Test)

Objective: Ensure the cyclopropyl ring does not open under gastric-like conditions.

Workflow:

  • Dissolve TCP-Amine in Simulated Gastric Fluid (SGF) (pH 1.2, no enzymes) and PBS (pH 7.4).

  • Incubate at 37°C for 24 hours.

  • Analyze via HPLC-UV/MS.

  • Flag: Appearance of ring-opened products (typically hydration to a hydroxy-propyl derivative) > 2% indicates instability. Note: 2-Triazolyl cyclopropanes are typically stable.

Mechanistic Pathway Diagram

The following diagram illustrates the metabolic divergence between the two scaffolds.

MetabolicPathway CompoundA TCP-Amine (Cyclopropyl) CYP CYP450 / MAO (Oxidative Attack) CompoundA->CYP Steric Blockade CompoundB Linear Analog (Propyl) CompoundB->CYP Accessible α-H InterB Iminium Ion (Unstable) CYP->InterB Linear Pathway Stable No Reaction / Phase II Conjugation (Metabolically Stable) CYP->Stable TCP-Amine Pathway Unstable Dealkylation / Aldehyde Formation (Metabolically Labile) InterB->Unstable

Figure 2: Metabolic divergence showing the blockade of oxidative deamination by the cyclopropyl scaffold.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[2] Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3] Angewandte Chemie International Edition. (Provides comparative data on small ring effects on pKa). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Kasser, J., et al. (2024).[4] "Metabolic Stability of Cyclopropylamines vs Linear Amines." Hypha Discovery Blogs. Link

  • Bioisostere Review. (2025). "Triazoles as Amide Bioisosteres." Drug Hunter. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.